Disodium 4,4'-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate)

Description

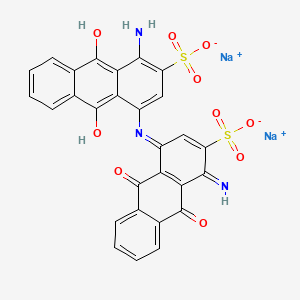

Disodium 4,4'-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) (CAS RN: 31353-92-1) is a disodium salt derived from a bis-anthraquinone sulfonic acid structure. Its molecular formula is C₄₁H₂₈N₄O₁₀S₂, with a molecular weight of 800.83 g/mol . The compound features two anthraquinone moieties linked via an iminobis(4,1-phenylene) group, with sulfonate (-SO₃⁻) groups at the 2-position of each anthracene ring and amino (-NH₂) substituents at the 1-position.

Properties

CAS No. |

85959-20-2 |

|---|---|

Molecular Formula |

C28H15N3Na2O10S2 |

Molecular Weight |

663.5 g/mol |

IUPAC Name |

disodium;1-amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxo-3-sulfonatoanthracen-1-ylidene)amino]anthracene-2-sulfonate |

InChI |

InChI=1S/C28H17N3O10S2.2Na/c29-23-17(42(36,37)38)9-15(19-21(23)27(34)13-7-3-1-5-11(13)25(19)32)31-16-10-18(43(39,40)41)24(30)22-20(16)26(33)12-6-2-4-8-14(12)28(22)35;;/h1-10,29,33,35H,30H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |

InChI Key |

FOCGNXRDPNHPIK-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=CC(=C(C3=C2O)N)S(=O)(=O)[O-])N=C4C=C(C(=N)C5=C4C(=O)C6=CC=CC=C6C5=O)S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) typically involves the reaction of 1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid with an appropriate imine-forming reagent under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its disodium salt form .

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The amino and sulphonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds .

Scientific Research Applications

Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological systems.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Disodium 4,4’-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate) involves its interaction with molecular targets through its functional groups. The amino and sulphonate groups facilitate binding to specific enzymes and receptors, modulating their activity and leading to various biochemical effects. The compound’s anthracene backbone also plays a role in its photophysical properties, making it useful in fluorescence-based applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of anthraquinone-based sulfonates, which are widely used as dyes or intermediates. Below is a detailed comparison with structurally related compounds:

Structural and Molecular Comparisons

Functional Group Impact on Properties

- Solubility : The presence of sulfonate groups (-SO₃⁻) in all compounds enhances water solubility, critical for dye applications. However, bulky substituents (e.g., dichlorotriazine in CAS 4499-01-8) reduce solubility compared to simpler derivatives .

- Reactivity: Compounds with reactive groups like dichlorotriazine (CAS 4499-01-8) form covalent bonds with cellulose, improving wash-fastness . In contrast, non-reactive derivatives (e.g., CAS 31353-92-1) rely on hydrogen bonding or van der Waals interactions .

- Color Fastness: Anthraquinones with electron-withdrawing groups (e.g., -Cl in Acid Green 25) exhibit superior light-fastness due to stabilized excited states .

Research Findings

- Host-Guest Interactions: Anthraquinone sulfonates with rigid linkers (e.g., iminobis(phenylene) in CAS 31353-92-1) show stronger binding to nitrogen-containing guest molecules compared to flexible analogs, as demonstrated by NMR and X-ray crystallography .

Q & A

Basic: What are the standard synthetic routes for preparing disodium 4,4'-iminobis(1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate)?

The synthesis typically involves sulfonated anthraquinone precursors reacting with aromatic amines under controlled conditions. A multi-step approach includes:

- Step 1 : Sulfonation of anthraquinone derivatives (e.g., 1-amino-9,10-dioxoanthracene) using fuming sulfuric acid to introduce sulfonate groups.

- Step 2 : Coupling with diamines (e.g., 4,4'-methylenedianiline) via nucleophilic substitution, requiring precise pH control (8–10) and temperatures of 60–80°C to optimize yields .

- Step 3 : Purification via High-Performance Liquid Chromatography (HPLC) or dialysis to remove unreacted intermediates .

Key challenges include avoiding over-sulfonation and ensuring stoichiometric balance between reactants.

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Essential techniques include:

- UV-Vis Spectroscopy : To confirm π-π* transitions in the anthraquinone core (absorbance peaks ~500–600 nm) .

- NMR (¹H/¹³C) : For verifying sulfonate group positions and amine linkages. D2O is often used as a solvent due to the compound’s hydrophilicity .

- Mass Spectrometry (ESI-MS) : To validate molecular weight (e.g., m/z ~724–872 depending on substituents) .

- HPLC : To assess purity (>95% is typical for research-grade material) using reverse-phase C18 columns and aqueous mobile phases .

Advanced: How do structural modifications (e.g., substituent variations) affect photophysical properties and stability?

Substituents on the anthraquinone core and amine linkages significantly alter properties:

- Electron-Withdrawing Groups (e.g., -SO₃⁻) : Enhance water solubility and redshift absorption maxima due to extended conjugation. For example, sulfonate groups increase photostability by reducing aggregation-induced quenching .

- Bulky Alkyl Chains (e.g., butyl groups) : Improve thermal stability but may reduce quantum yield by steric hindrance .

- Aromatic Amines (e.g., phenyl vs. cyclohexyl) : Influence redox behavior; phenyl groups lower reduction potentials, making the compound more reactive in electron-transfer applications .

Methodological Note: Comparative studies should use time-resolved fluorescence and cyclic voltammetry to quantify these effects .

Advanced: What strategies resolve contradictions in reported solubility or reactivity data?

Discrepancies often arise from:

- Purity Variations : Residual salts or unreacted intermediates from synthesis can skew solubility measurements. Use dialysis (MWCO 500–1000 Da) or repeated precipitation to standardize samples .

- pH-Dependent Behavior : The compound’s sulfonate groups protonate below pH 2, reducing solubility. Always report experimental pH and ionic strength .

- Counterion Effects : Sodium vs. potassium salts exhibit different hydration shells, affecting reactivity in aqueous media. Replicate studies with identical counterions .

Advanced: How can researchers assess interactions with biological systems (e.g., proteins or membranes)?

Methodologies include:

- Spectrophotometric Titration : Monitor absorbance shifts upon adding serum albumin (e.g., BSA) to calculate binding constants (Kb) .

- Zeta Potential Measurements : To evaluate electrostatic interactions with lipid bilayers or cell membranes .

- Fluorescence Quenching : Track emission changes in tryptophan residues of proteins to infer binding sites .

Note: Prior dialysis is critical to avoid interference from free sulfonate ions.

Advanced: What computational approaches predict the compound’s behavior in novel environments (e.g., ionic liquids)?

- DFT Calculations : Model electronic transitions and optimize geometries using software like Gaussian or ORCA. Basis sets (e.g., B3LYP/6-31G*) can predict HOMO-LUMO gaps (~2.5–3.0 eV) .

- Molecular Dynamics (MD) Simulations : Simulate solvation in ionic liquids (e.g., [BMIM][PF₆]) to predict diffusion coefficients and aggregation tendencies .

- QSAR Models : Correlate substituent parameters (e.g., Hammett σ) with experimental redox potentials for predictive design .

Advanced: How does the compound’s redox activity influence its utility in energy storage applications?

The anthraquinone core undergoes reversible two-electron reduction at ~-0.5 V (vs. Ag/AgCl), making it a candidate for:

- Organic Flow Batteries : Pair with TEMPO or viologen derivatives; sulfonate groups enhance ionic conductivity in aqueous electrolytes .

- Supercapacitors : Functionalized carbon electrodes doped with the compound show 20–30% capacitance increases due to pseudocapacitive contributions .

Key Challenge: Long-term cycling stability requires mitigating anthraquinone degradation via pH buffering (e.g., phosphate electrolytes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.